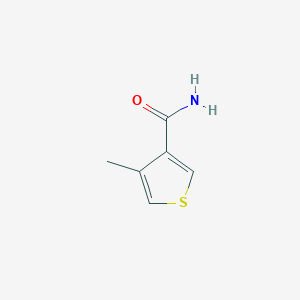

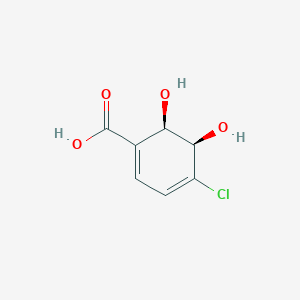

5-Bromo-4-methoxythiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxythiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring with a carboxamide group attached to it. The synthesis of this compound is a complex process that involves several steps, and it has been the subject of numerous research studies in recent years.

Scientific Research Applications

Synthesis of Bioactive Molecules

Research has explored the synthesis of compounds that are critical for developing bioactive molecules, including potential pharmaceutical agents. For instance, the reaction of methoxide ion with bromoiodothiophenes, including derivatives similar to "5-Bromo-4-methoxythiophene-3-carboxamide," has been shown to lead to the formation of bromo-methoxythiophenes, which are valuable intermediates in organic synthesis (Gronowitz, Hallberg, & Glennow, 1980). These intermediates can be further manipulated to create a variety of bioactive compounds, showcasing the versatility of "this compound" in the synthesis of pharmaceuticals.

Development of Polymer Materials

"this compound" and its derivatives are also pivotal in the field of materials science, particularly in the synthesis of novel polymer materials. For example, the post-polymerization functionalization approach has been used to create highly water-soluble, well-defined regioregular head-to-tail glycopolythiophenes (Xue, Luo, & Liu, 2007). These polymers have potential applications in biotechnology and materials science, demonstrating the compound's utility beyond mere chemical synthesis to the creation of advanced materials with specific functional properties.

Photostabilization of Polymers

Additionally, derivatives of "this compound" have been investigated for their utility in enhancing the photostability of polymers. Specifically, new thiophene derivatives have shown effectiveness as photostabilizers for rigid poly(vinyl chloride), suggesting that "this compound" can contribute to the development of materials with improved durability against UV radiation (Balakit et al., 2015).

properties

IUPAC Name |

5-bromo-4-methoxythiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKDDRFEYVPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384814 |

Source

|

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-53-3 |

Source

|

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)